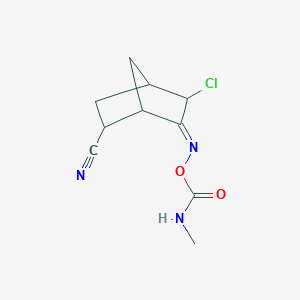
ENT 25,962
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Union Carbide UC-20047 is a compound used primarily as a catalyst in ethylene polymerization. This compound is based on chromocene dispersed on silica and is distinct from other catalysts due to its unique active sites and high responsiveness to hydrogen, which allows for tuning the resulting polymer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Union Carbide UC-20047 is synthesized by contacting a solution of chromocene with partially dehydroxylated silica. The preparation involves the use of various solvents such as pentane, toluene, heptane, and dichloromethane, which are dried and freshly distilled under argon. The silica support is partially dehydroxylated at 700°C .
Industrial Production Methods
The industrial production of Union Carbide UC-20047 involves large-scale preparation of the silica-supported chromocene catalyst. This process requires precise control of reaction conditions, including the density of hydroxyl groups on the silica support, which influences the activity of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Union Carbide UC-20047 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different chromium species.
Reduction: Reduction reactions can lead to the formation of chromium hydrides.
Substitution: Substitution reactions involve the replacement of ligands on the chromium center.
Common Reagents and Conditions
Common reagents used in reactions with Union Carbide UC-20047 include ethylene, hydrogen, and various solvents. The reactions typically occur under inert atmospheres, such as argon, and at controlled temperatures .
Major Products
The major products formed from reactions involving Union Carbide UC-20047 are chromium alkyl species and polyethylene. The polymerization of ethylene through a Cossee-Arlman-type mechanism is a key reaction facilitated by this catalyst .
Wissenschaftliche Forschungsanwendungen
Union Carbide UC-20047 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in ethylene polymerization, leading to the production of polyethylene.
Medicine: Research into its use in drug delivery systems and other medical applications.
Industry: Widely used in the production of high-density polyethylene, which is a common plastic material
Wirkmechanismus
The mechanism of action of Union Carbide UC-20047 involves the formation of monomeric surface-supported chromium hydrides, which are the active sites of the catalyst. These sites are formed in the presence of grafted and adsorbed chromocene as well as residual surface hydroxyl groups. The chromium hydrides initiate polymerization by inserting ethylene through a Cossee-Arlman-type mechanism .
Vergleich Mit ähnlichen Verbindungen
Union Carbide UC-20047 is unique compared to other similar compounds due to its high responsiveness to hydrogen and its distinct active sites. Similar compounds include:
Phillips Catalyst: Based on supported chromium oxide, but less responsive to hydrogen.
Ziegler-Natta Catalyst: Used in polyethylene production but operates through a different mechanism.
Union Carbide UC-20047 stands out due to its ability to produce polyethylene with controlled chain lengths and its pioneering role in surface organometallic chemistry .
Eigenschaften
CAS-Nummer |
118-43-4 |
|---|---|
Molekularformel |
C10H12ClN3O2 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
[(E)-(3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+ |
InChI-Schlüssel |
QCQPGRMMDFIQMB-NTEUORMPSA-N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Isomerische SMILES |
CNC(=O)O/N=C/1\C2CC(C1Cl)CC2C#N |
Kanonische SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Key on ui other cas no. |
15271-41-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















